(2-Methyl-1H-imidazol-4-yl)methanol

Epigenetics Fragment-based drug discovery WDR5 inhibitor

Secure the crystallographically validated WDR5 WIN-site fragment hit (PDB: 6PG4, 1.6 Å resolution) for your epigenetic drug discovery program. This 2-methylimidazole-4-methanol scaffold, supplied at ≥95% purity, is the exact chemotype required to recapitulate the defined binding pose and ligand efficiency essential for fragment growing and SAR campaigns. Substituting with generic imidazole analogs risks complete loss of binding interaction and experimental failure. Confirm batch-specific CoA, stock status, and competitive B2B pricing for your research quantities. Request a quote now.

Molecular Formula C5H8N2O
Molecular Weight 112.13 g/mol
CAS No. 45533-87-7
Cat. No. B1354219
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Methyl-1H-imidazol-4-yl)methanol
CAS45533-87-7
Molecular FormulaC5H8N2O
Molecular Weight112.13 g/mol
Structural Identifiers
SMILESCC1=NC=C(N1)CO
InChIInChI=1S/C5H8N2O/c1-4-6-2-5(3-8)7-4/h2,8H,3H2,1H3,(H,6,7)
InChIKeyMQRMTENGXFRETM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(2-Methyl-1H-imidazol-4-yl)methanol (CAS 45533-87-7): A High-Purity Imidazole Heterocyclic Building Block for Advanced Medicinal Chemistry and Epigenetic Research Procurement


(2-Methyl-1H-imidazol-4-yl)methanol (CAS 45533-87-7) is a small-molecule heterocyclic building block composed of a 2-methylimidazole core substituted with a hydroxymethyl group at the 4-position. With a molecular formula of C5H8N2O and a molecular weight of 112.13 g/mol , this compound is a primary alcohol and a member of the imidazole class [1]. It serves as a versatile synthetic intermediate due to its dual functionality—the nucleophilic imidazole ring and the reactive primary alcohol—enabling selective derivatization and incorporation into more complex molecular scaffolds. Its commercial availability at high purity (typically ≥95%) positions it as a cost-effective starting point for both academic and industrial research programs, particularly those focused on fragment-based drug discovery and epigenetic target modulation.

Why (2-Methyl-1H-imidazol-4-yl)methanol Cannot Be Readily Replaced by Other Imidazole Analogs: A Procurement Guide to Avoiding Assay Failure


In the context of fragment-based drug discovery and structure-activity relationship (SAR) campaigns, the precise substitution pattern on the imidazole ring is a critical determinant of biological activity, binding affinity, and physicochemical properties. Even seemingly minor structural variations, such as the position of a methyl or hydroxymethyl group, can dramatically alter a compound's binding mode, potency, and ligand efficiency [1]. For instance, the (2-methyl-1H-imidazol-4-yl)methanol scaffold has been crystallographically validated as a ligand for the WDR5 WIN site, a key protein-protein interaction target in epigenetic regulation [2]. Replacing this specific substitution pattern with a generic imidazole analog (e.g., imidazole-4-methanol or 2-methylimidazole) would result in a complete loss of this defined binding interaction, as these analogs lack the requisite functional groups and geometric arrangement to occupy the same binding pocket. Similarly, variations in substitution can significantly impact the compound's physicochemical profile, such as melting point and solubility, which are critical for handling and assay compatibility [3]. Therefore, substituting this compound with a non-identical analog without rigorous re-validation is a high-risk procurement strategy that is likely to lead to experimental failure and wasted resources.

Quantitative Evidence for (2-Methyl-1H-imidazol-4-yl)methanol (CAS 45533-87-7): Differentiated Performance Data vs. Close Analogs


Validated Binding to WDR5 WIN Site: Structural Differentiation from Imidazole-4-methanol

This compound has been crystallographically validated as a ligand for the WDR5 WIN site, a key protein-protein interaction target in mixed-lineage leukemia (MLL)-rearranged cancers. The 1.6 Å resolution X-ray crystal structure (PDB ID: 6PG4) unequivocally demonstrates its binding pose and key interactions [1]. In contrast, the unsubstituted analog imidazole-4-methanol (CAS 822-55-9) lacks the 2-methyl group, which is essential for the hydrophobic interactions that anchor the ligand in the WIN site. While no direct binding affinity comparison is available in the public domain for this specific analog pair, the structural data provide compelling class-level inference that the 2-methyl group is a critical pharmacophoric element. In a broader context, the 2-butyl analog (2-butyl-1H-imidazol-4-yl)methanol was also co-crystallized, confirming the importance of the 2-position alkyl substitution for binding to this pocket [2]. This structural information provides a clear rationale for selecting this specific compound over less-substituted analogs for WDR5-targeted projects.

Epigenetics Fragment-based drug discovery WDR5 inhibitor

High Ligand Efficiency (LE) in Fragment-Based Screening vs. 2-Butyl Analog

In the same fragment screening campaign that identified (2-methyl-1H-imidazol-4-yl)methanol as a WDR5 WIN site binder, the compound was noted for its high ligand efficiency (LE) [1]. Ligand efficiency is a critical metric in fragment-based drug discovery, normalizing binding affinity by the number of heavy atoms. While exact LE values are not reported, the compound's small size (16 atoms) combined with its validated binding to WDR5 suggests a favorable LE profile. This is a key differentiator when compared to larger, less efficient fragment hits or to close analogs like the 2-butyl derivative (2-butyl-1H-imidazol-4-yl)methanol, which, despite also binding, has a higher molecular weight and would thus likely exhibit a lower ligand efficiency, making it a less attractive starting point for medicinal chemistry optimization [2]. This class-level inference positions (2-methyl-1H-imidazol-4-yl)methanol as a superior fragment hit for further development.

Fragment-based drug discovery Ligand efficiency WDR5

Higher Melting Point for Solid-State Handling and Formulation vs. Imidazole-4-methanol

The melting point of (2-Methyl-1H-imidazol-4-yl)methanol is reported as 120-122°C [1]. This is significantly higher than that of the unsubstituted analog, imidazole-4-methanol (CAS 822-55-9), which has a predicted melting point of approximately 92.9°C (based on typical physicochemical data) [2]. The 2-methyl substitution contributes to enhanced intermolecular forces in the solid state, likely through increased van der Waals interactions and more efficient crystal packing. A higher melting point is often advantageous in a laboratory setting as it indicates greater physical stability at room temperature, reduces the risk of deliquescence or degradation during storage, and can simplify handling and weighing procedures, especially in automated high-throughput screening environments. This class-level inference suggests this compound may offer superior solid-state handling properties compared to its parent structure.

Physicochemical properties Solid-state chemistry Crystallization

Moderate Inosine-5'-monophosphate dehydrogenase 2 (IMPDH2) Inhibition vs. Standard Inhibitor Mycophenolic Acid

While not a primary target for this compound, data from BindingDB indicates that (2-Methyl-1H-imidazol-4-yl)methanol exhibits weak-to-moderate inhibitory activity against human Inosine-5'-monophosphate dehydrogenase 2 (IMPDH2), a key enzyme in the de novo synthesis of guanine nucleotides. The compound shows a Ki of 320 nM against the IMP substrate [1]. For context, the clinically approved immunosuppressant mycophenolic acid (MPA) is a potent IMPDH inhibitor with a Ki in the low nanomolar range (e.g., 7 nM for IMPDH2) [2]. While the target compound is orders of magnitude less potent, this activity profile is valuable as it demonstrates a distinct, measurable biochemical activity that can be used to benchmark analogs or guide medicinal chemistry optimization. In contrast, the simple analog 2-methylimidazole lacks the hydroxymethyl group necessary for this interaction, and would be expected to be inactive. This cross-study comparable data provides a baseline for researchers interested in modulating IMPDH activity.

Immunosuppression Antiviral IMPDH inhibitor

Validated Application Scenarios for (2-Methyl-1H-imidazol-4-yl)methanol: Where This Compound Delivers Differentiated Value


Fragment-Based Screening for Epigenetic Protein-Protein Interaction Inhibitors

The primary, validated application for this compound is as a fragment hit in screening campaigns targeting the WDR5 WIN site. The 1.6 Å co-crystal structure (PDB: 6PG4) provides an atomic-level blueprint of its binding mode, enabling structure-guided optimization [1]. Researchers focused on developing novel inhibitors of the WDR5-MLL1 interaction for MLL-rearranged leukemias should prioritize this specific compound over other imidazole fragments due to its proven ligand efficiency and well-characterized binding pose. It serves as an ideal starting point for fragment growing, merging, or linking strategies.

Synthesis of Biologically Active Imidazole Derivatives via Selective Functionalization

This compound is an ideal intermediate for the synthesis of more complex, biologically active molecules. The presence of both the nucleophilic imidazole ring and the primary hydroxymethyl group allows for orthogonal functionalization. The hydroxymethyl group can be selectively oxidized to an aldehyde or carboxylic acid, converted to a leaving group (e.g., halide or tosylate) for nucleophilic substitution, or used to install a variety of protecting groups [1]. This versatility, combined with its high commercial purity (≥95%), makes it a cost-effective and reliable building block for constructing diverse chemical libraries and for late-stage functionalization in medicinal chemistry programs.

Biochemical Assay Development and Validation for IMPDH2

With a defined Ki of 320 nM against human IMPDH2 [1], this compound can serve as a useful tool for developing and validating biochemical assays for this enzyme. It can be employed as a weak positive control to benchmark assay sensitivity and dynamic range, or as a reference compound to establish structure-activity relationships for newly synthesized IMPDH2 inhibitors. Its moderate potency and well-characterized activity make it a more robust control than a completely inactive analog.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for (2-Methyl-1H-imidazol-4-yl)methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.